

A Comprehensive Technical Guide to the Characterization of 2-Bromo-4'-(dimethylamino)acetophenone

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Compound of Interest

Compound Name: 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Cat. No.: B1267043

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This in-depth technical guide provides a comprehensive overview of the characterization data for 2-Bromo-4'-(dimethylamino)acetophenone, a key intermediate in organic synthesis. This document details the compound's physical and spectral properties, along with standardized experimental protocols for its synthesis and characterization.

Core Compound Data

Property	Data
Chemical Name	2-Bromo-1-[4-(dimethylamino)phenyl]ethanone
Synonyms	2-Bromo-4'-(dimethylamino)acetophenone, p-Dimethylaminophenacyl bromide
CAS Number	37904-72-6
Molecular Formula	C ₁₀ H ₁₂ BrNO
Molecular Weight	242.11 g/mol
Appearance	Yellow to dark yellow solid
Melting Point	89-92 °C

Spectroscopic and Physical Characterization

The structural integrity and purity of 2-Bromo-4'-(dimethylamino)acetophenone are established through a combination of spectroscopic and physical methods. The following tables summarize the expected and reported characterization data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.85	Doublet (d)	2H	Aromatic Protons (H-2, H-6)
~6.65	Doublet (d)	2H	Aromatic Protons (H-3, H-5)
~4.35	Singlet (s)	2H	-COCH ₂ Br
~3.05	Singlet (s)	6H	-N(CH ₃) ₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~190.0	Carbonyl Carbon (C=O)
~154.0	Aromatic Carbon (C-4)
~131.0	Aromatic Carbons (C-2, C-6)
~122.0	Aromatic Carbon (C-1)
~111.0	Aromatic Carbons (C-3, C-5)
~40.0	Methyl Carbons (-N(CH ₃) ₂)
~31.0	Methylene Carbon (-CH ₂ Br)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1670	Strong	Carbonyl (C=O) Stretch
~1600, ~1520	Strong	Aromatic C=C Bending
~1350	Strong	C-N Stretch
~1200	Strong	C-Br Stretch
~820	Strong	p-disubstituted benzene C-H out-of-plane bend

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z Ratio	Relative Intensity	Assignment
241/243	High	[M] ^{+•} (Molecular ion peak, bromine isotope pattern)
162	High	[M - Br] ⁺
147	High	[M - Br - CH ₃] ⁺
134	Very High (Base Peak)	[C ₉ H ₁₂ N] ⁺
119	Medium	[C ₈ H ₉ N] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-Bromo-4'-(dimethylamino)acetophenone are provided below.

Synthesis of 2-Bromo-4'-(dimethylamino)acetophenone

This procedure is adapted from general methods for the α -bromination of acetophenones.

Materials:

- 4'-(Dimethylamino)acetophenone
- N-Bromosuccinimide (NBS)
- Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount)
- Carbon Tetrachloride (CCl_4) or Acetonitrile (CH_3CN)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Saturated Sodium Thiosulfate Solution ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Hexane
- Ethyl Acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-(dimethylamino)acetophenone (1 equivalent) in CCl_4 or CH_3CN .
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

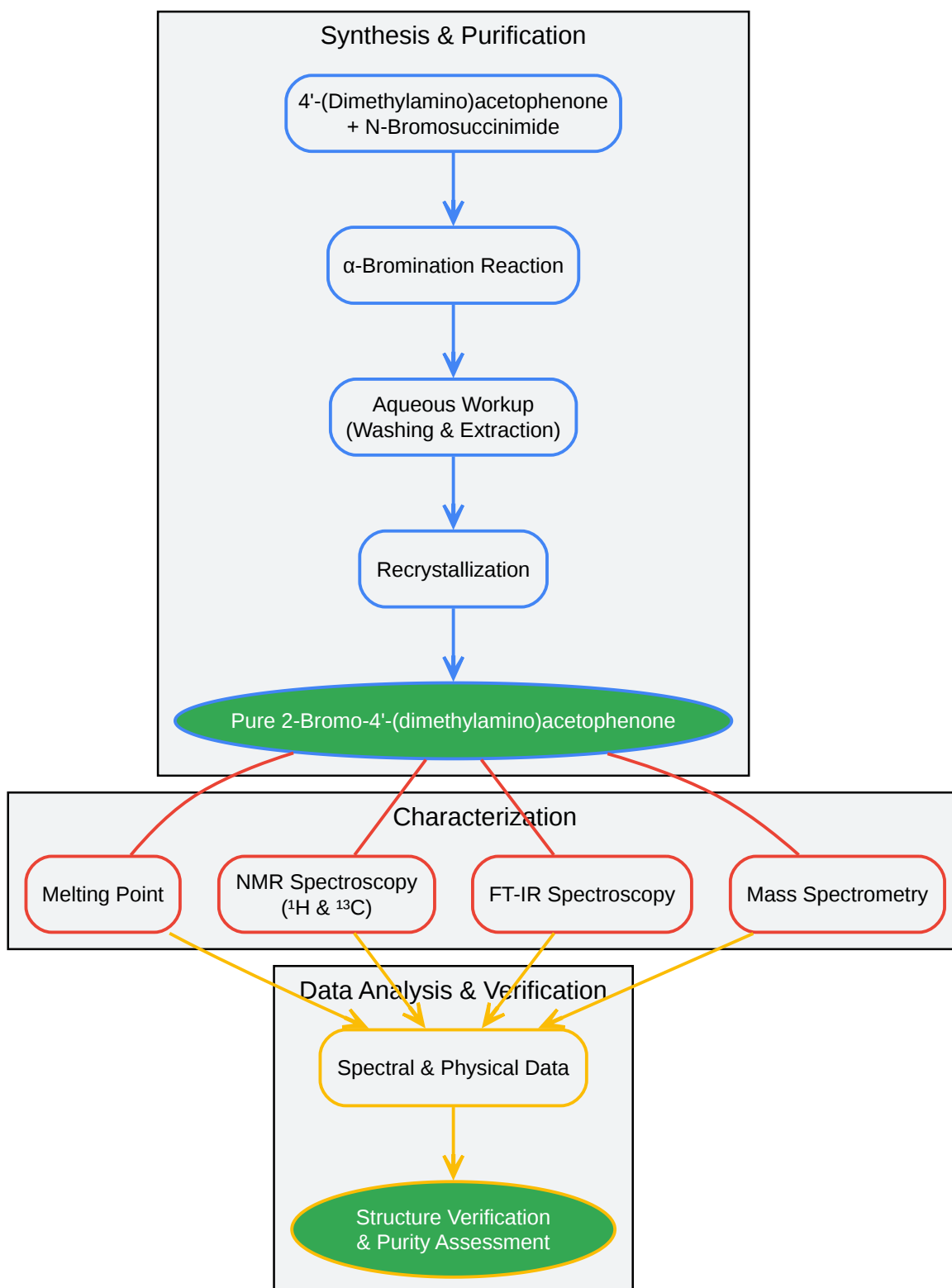
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove succinimide.
- Wash the filtrate sequentially with saturated NaHCO_3 solution, saturated $\text{Na}_2\text{S}_2\text{O}_3$ solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 2-Bromo-4'-(dimethylamino)acetophenone as a solid.

Characterization Methods

- **Melting Point Determination:** The melting point is determined using a calibrated melting point apparatus.[1][2][3][4] A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate.[1][3] The temperature range from the first appearance of liquid to complete liquefaction is recorded.
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.[5] The sample is dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.[6][7]
- **FT-IR Spectroscopy:** The IR spectrum is obtained using an FT-IR spectrometer.[8] The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.[8][9]
- **Mass Spectrometry:** The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source.[10][11][12] The sample is introduced, vaporized, and ionized, and the resulting fragments are separated based on their mass-to-charge ratio.[10][11][12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a chemical compound like 2-Bromo-4'-(dimethylamino)acetophenone.



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Caption: Workflow for Synthesis and Characterization.

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